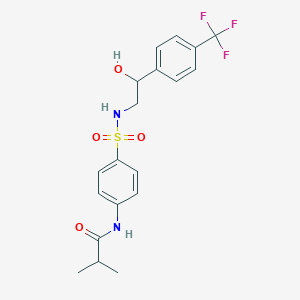
N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C19H21F3N2O4S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, also known as N-[4-({2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide, is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 . This enzyme plays a crucial role in the breakdown of extracellular matrix, which is important in processes such as cell migration, tissue remodeling, and cell signaling.
Biologische Aktivität
N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₈F₃N₃O₃S
- Molecular Weight : 367.38 g/mol
Structural Features
- Trifluoromethyl Group : The presence of a trifluoromethyl group enhances lipophilicity and biological activity.
- Hydroxyl and Sulfamoyl Groups : These functional groups contribute to the compound's solubility and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
-
Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to metabolic processes, including:
- α-glucosidase : Inhibitors of this enzyme can help manage blood glucose levels in diabetic patients.
- Protein Tyrosine Phosphatase 1B (PTP1B) : Inhibition of PTP1B is linked to improved insulin signaling.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress.
Antidiabetic Activity
Recent studies have demonstrated that this compound shows promising results in managing diabetes:
- IC50 Values : The compound displayed IC50 values in the range of 4.58 μM for α-amylase inhibition, indicating potent antidiabetic properties compared to standard drugs like acarbose (IC50 = 1.58 μM) .
| Target Enzyme | IC50 Value (μM) | Standard Drug IC50 (μM) |
|---|---|---|
| α-glucosidase | 6.28 | 2.00 |
| α-amylase | 4.58 | 1.58 |
| PTP1B | 0.91 | 1.35 |
Antioxidant Activity
In antioxidant assays, the compound exhibited an IC50 value of 2.36 μM, demonstrating its capability to scavenge free radicals effectively .
Case Studies
- In Vitro Studies : A study evaluated the compound's effect on diabetic models, showing significant reductions in blood glucose levels post-treatment.
- Toxicity Assessments : Acute toxicity tests in animal models indicated no adverse behavioral changes at therapeutic doses, suggesting a favorable safety profile.
Eigenschaften
IUPAC Name |
N-[4-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-12(2)18(26)24-15-7-9-16(10-8-15)29(27,28)23-11-17(25)13-3-5-14(6-4-13)19(20,21)22/h3-10,12,17,23,25H,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYGUSSNXSSDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














